N,N-二苯基己酰胺

描述

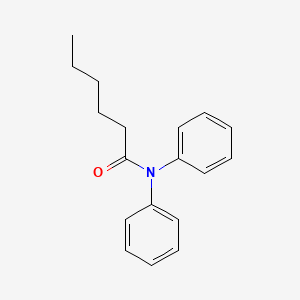

N,N-diphenylhexanamide is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.372. The purity is usually 95%.

BenchChem offers high-quality N,N-diphenylhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diphenylhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光动力疗法

光动力疗法 (PDT) 已成为治疗癌症、细菌、真菌、病毒感染和皮肤病的一种技术。钌基光敏剂 (PS) 的研究在这个领域至关重要。这些光敏剂经过调整的光物理和生物学特性,旨在靶向 DNA 并有效对抗各种癌细胞和细菌。例如,一种特定的钌配合物在光照射下表现出高光毒性指数并诱导 HeLa 细胞中 DNA 损伤,在 PDT 中显示出显着的潜力 (Heinemann、Karges 和 Gasser,2017)。

超分子化学

二苯丙氨酸是有机超分子化学中的一个组成部分,它形成具有独特机械、光学、压电和半导体特性的有序组装体。这些结构用于能量存储、生物传感、发光、药物递送、人工光合作用和化学推进。对二苯丙氨酸类似物的研究,其中肽骨架和苯环之间的脂肪链被延长,产生了具有独特光学特性的独特微观结构,显示出在各种应用中的显着潜力 (Pellach 等人,2016)。

溴化阻燃剂

对新型溴化阻燃剂 (NBFR) 的研究集中在其环境归宿和行为。这些化合物取代了一些多溴二苯醚 (PBDE),用于满足各种材料的防火安全法规。研究已转向了解它们的生产量、物理化学性质、环境发生、代谢、吸收和人体暴露。确定 NBFR 的分析、环境来源、归宿、行为和人体暴露方面的研究空白至关重要 (Covaci 等人,2011)。

纳米技术和生物医学应用

纳米粒子的工程化,特别是它们的物理化学性质,是其在生物医学应用中的核心的。纳米粒子用于遗传和自身免疫性疾病的成像、靶向药物递送以及光动力疗法和高温肿瘤破坏等疗法。然而,它们的毒性仍然是一个重大的问题,需要对这种毒性的机制和影响进行广泛的研究 (Sukhanova 等人,2018)。

抗氧化特性

对抗氧化剂的研究,特别是在氧化应激的背景下,非常广泛。研究重点是使用 DPPH(2,2-二苯基-1-苦基肼基)自由基清除活性等分析方法,研究不同化合物的抗自由基特性。这些研究旨在了解抗氧化剂在各种应用中的有效性,强调选择合适的参考化合物和方法的重要性 (Mishra、Ojha 和 Chaudhury,2012)。

属性

IUPAC Name |

N,N-diphenylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBLZQASNILGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)

![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)

![2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B3019580.png)

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)